molecular formula C20H23NO4 B10991027 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxyphenyl)acetamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B10991027
M. Wt: 341.4 g/mol
InChI Key: UUSKVSGGJHPOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound. It is characterized by the presence of an indene moiety substituted with methoxy groups and an acetamide linkage to a methoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Methoxylation: Introduction of methoxy groups at the 5 and 6 positions of the indene ring can be achieved using methanol and a suitable catalyst.

    Acetamide Formation: The acetamide linkage is formed by reacting the indene derivative with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indene moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield methoxybenzaldehyde or methoxybenzoic acid derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-1-yl)-2-(4-methoxyphenyl)acetamide: Lacks the methoxy groups on the indene ring.

    N-(5,6-dimethoxy-1H-inden-1-yl)-2-(4-methoxyphenyl)acetamide: Similar structure but with different substitution pattern on the indene ring.

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H23NO4/c1-23-15-7-4-13(5-8-15)10-20(22)21-17-9-6-14-11-18(24-2)19(25-3)12-16(14)17/h4-5,7-8,11-12,17H,6,9-10H2,1-3H3,(H,21,22)

InChI Key

UUSKVSGGJHPOKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CCC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.